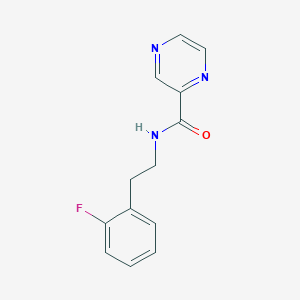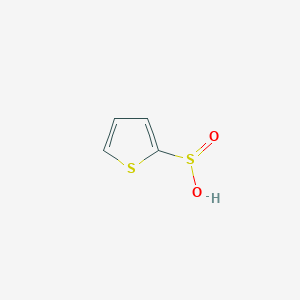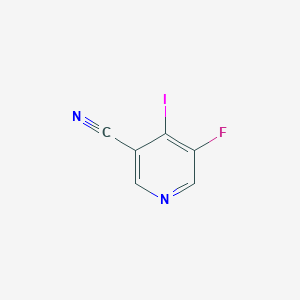
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is a complex organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is quite distinct from the colorless nature of its isomer, naphthalene. The compound this compound is characterized by the presence of a sulfonic acid group, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid typically involves multiple steps, starting from readily available azulene derivatives. One common method involves the sulfonation of 3,8-dimethylazulene using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 1-position. The resulting sulfonic acid derivative is then subjected to a Friedel-Crafts alkylation reaction with 2-hydroxypropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the formulation of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism by which 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid exerts its effects is primarily through its interaction with biological membranes and enzymes. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to anti-inflammatory and antioxidant effects.
類似化合物との比較
Similar Compounds
3,8-Dimethylazulene: Lacks the sulfonic acid group, making it less soluble in water.
5-(2-Hydroxypropan-2-yl)azulene: Similar structure but without the dimethyl groups, affecting its chemical reactivity and solubility.
1-Sulfonicacid-3,8-dimethylazulene: Similar but lacks the 2-hydroxypropan-2-yl group, altering its biological activity.
Uniqueness
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is unique due to the combination of its sulfonic acid group and the 2-hydroxypropan-2-yl group, which together enhance its solubility, reactivity, and biological activity compared to other azulene derivatives.
特性
分子式 |
C15H18O4S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
5-(2-hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O4S/c1-9-5-6-11(15(3,4)16)8-12-10(2)7-13(14(9)12)20(17,18)19/h5-8,16H,1-4H3,(H,17,18,19) |
InChIキー |
UKSJIWFEAXBRTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)(C)O)C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)






![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)



